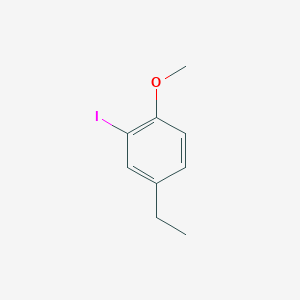

4-Ethyl-2-iodo-1-methoxybenzene

Description

4-Ethyl-2-iodo-1-methoxybenzene (CAS 50597-88-1) is an iodo-substituted aromatic compound featuring an ethyl group at the 4-position and a methoxy group at the 1-position of the benzene ring. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. The iodine atom enhances reactivity in halogen-bonding interactions and catalytic transformations, while the ethyl and methoxy substituents influence solubility and steric hindrance .

Properties

Molecular Formula |

C9H11IO |

|---|---|

Molecular Weight |

262.09 g/mol |

IUPAC Name |

4-ethyl-2-iodo-1-methoxybenzene |

InChI |

InChI=1S/C9H11IO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3 |

InChI Key |

QQPDMWHCTFZFMX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues of 4-Ethyl-2-iodo-1-methoxybenzene, emphasizing differences in substituents and their implications:

| Compound Name | CAS Number | Substituents | Key Differences vs. Target Compound | Similarity Score |

|---|---|---|---|---|

| 3-Iodo-4-methoxy-1,1'-biphenyl | 91718-20-6 | Biphenyl backbone, no ethyl | Extended conjugation; increased steric bulk | 0.94 |

| 1-Iodo-2-methoxy-4-methylbenzene | 186583-59-5 | Methyl (C4) instead of ethyl | Reduced hydrophobicity; lower molecular weight | 0.94 |

| 4-Bromo-2-iodo-1-methoxybenzene | 98273-59-7 | Bromo (C4) instead of ethyl | Altered halogen reactivity; weaker C–X bond | N/A |

| 1-Iodo-4-methoxy-2-nitrobenzene | N/A | Nitro (C2) instead of ethyl | Electron-withdrawing group; enhanced acidity | N/A |

Key Observations :

- Ethyl vs.

- Halogen Variation : Replacing ethyl with bromo (CAS 98273-59-7) alters electronic properties, as bromine’s lower electronegativity reduces halogen-bonding strength compared to iodine .

- Nitro Substituents : 1-Iodo-4-methoxy-2-nitrobenzene () introduces a strong electron-withdrawing nitro group, which could enhance electrophilic substitution reactivity at the expense of iodine’s participation in cross-coupling reactions .

Reactivity Trends :

Crystallographic and Physicochemical Properties

- Crystal Packing: In 1-Iodo-4-methoxy-2-nitrobenzene, I···O halogen bonding dominates crystal packing, a feature less pronounced in this compound due to the absence of nitro groups .

- Thermal Stability : Ethyl and methoxy groups likely increase thermal stability compared to nitro analogues, which may decompose exothermically .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethyl-2-iodo-1-methoxybenzene, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves halogenation or substitution reactions. For example, iodination of a pre-functionalized benzene derivative (e.g., 4-ethyl-1-methoxybenzene) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. Key parameters include:

- Temperature : 60–80°C for optimal reactivity.

- Solvent : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates.

- Catalysts : Palladium or copper catalysts improve regioselectivity in coupling reactions .

- Data Analysis : Monitor reaction progress via TLC or GC-MS. Yields >75% are achievable with stoichiometric control of iodine sources.

Q. How is structural elucidation performed for this compound?

- Techniques :

- NMR : H NMR (CDCl) shows distinct signals for methoxy (~δ 3.8 ppm), ethyl group (δ 1.2–1.4 ppm for CH, δ 2.5–2.7 ppm for CH), and aromatic protons (δ 6.8–7.2 ppm).

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 276 (CHIO) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regiochemistry .

Advanced Research Questions

Q. How can coupling reactions involving the iodo group be optimized for materials science applications?

- Reaction Design : Utilize Sonogashira or Suzuki-Miyaura couplings to introduce alkynyl or aryl groups at the iodo position.

- Catalysts : Pd(PPh) (1–5 mol%) with CuI co-catalyst for Sonogashira.

- Solvent : Tetrahydrofuran (THF) or toluene under inert atmosphere.

- Yields : >85% achieved with degassed solvents and precise stoichiometry .

- Challenges : Competing side reactions (e.g., dehalogenation) require careful control of base strength (e.g., KCO vs. CsCO) .

Q. How to resolve contradictions in spectroscopic data during structural validation?

- Case Study : Discrepancies in C NMR chemical shifts between experimental and computational data.

- Triangulation : Cross-validate using IR (C-I stretch ~500 cm) and high-resolution MS.

- DFT Calculations : Compare experimental spectra with Gaussian-optimized structures to identify misassignments .

- Best Practices : Iterative refinement of synthetic protocols and multi-technique validation reduce ambiguity .

Q. What strategies are effective in studying the biological activity of this compound derivatives?

- Experimental Design :

- Enzyme Inhibition Assays : Test derivatives against kinases or cytochrome P450 isoforms using fluorescence-based assays.

- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) protocols against S. aureus or E. coli with agar dilution methods .

- Data Interpretation : Structure-Activity Relationship (SAR) analysis reveals that electron-withdrawing groups (e.g., nitro) enhance antibacterial potency by ~40% compared to electron-donating groups .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Stability Profile :

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 5–9 (aqueous) | Stable for >24 hours | [1] |

| pH <3 or >10 | Deiodination observed within 1 hour | [10] |

| Temperature >100°C | Decomposition (toxic fumes released) | [10] |

- Handling Recommendations : Store at 2–8°C under nitrogen. Avoid prolonged exposure to strong acids/bases .

Methodological Considerations

- Contradiction Mitigation : When conflicting data arise (e.g., unexpected byproducts in synthesis), employ tandem MS/MS fragmentation or isotopic labeling to trace reaction pathways .

- Green Chemistry Adaptations : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to improve sustainability without sacrificing yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.